Moderate BRD4 Binding Affinity Compared to the High-Affinity Inhibitor JQ1
2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline demonstrates binding to the bromodomain-containing protein 4 (BRD4) with a Ki of 99 nM [1]. In contrast, the well-characterized BRD4 inhibitor (+)-JQ1 exhibits a substantially higher affinity, with Kd values ranging from 49.0 nM to 90.1 nM for BRD4 bromodomains 1 and 2 [2]. This difference in binding potency positions the target compound as a valuable tool for applications where a more moderate interaction with BRD4 is desired, such as in competition assays or when seeking to minimize off-target effects associated with strong BET inhibition.
| Evidence Dimension | Binding affinity to BRD4 |
|---|---|
| Target Compound Data | Ki = 99 nM |
| Comparator Or Baseline | (+)-JQ1: Kd = 49.0 - 90.1 nM for BRD4 BD1/BD2 |
| Quantified Difference | Approximately 2-fold lower affinity (based on Kd vs. Ki comparison) |
| Conditions | Binding affinity to BRD4 (human) measured via proprietary competition assay (target compound) and time-resolved FRET assay ((+)-JQ1) |
Why This Matters
The moderate binding affinity provides a distinct pharmacological profile that may be preferable for probing BRD4 biology without inducing maximal target engagement, offering an alternative to high-affinity probes like JQ1.
- [1] BindingDB. BDBM50112345 CHEMBL3609315. Binding affinity data for BRD4. Ki = 99 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50112345 (accessed 2026-04-18). View Source
- [2] Sigma-Aldrich. (+)-JQ1. BRD4 Kd values. https://www.sigmaaldrich.cn (accessed 2026-04-18). View Source
